molecular formula C13H9F3N4O2S B2816671 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034474-60-5

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2816671
CAS No.: 2034474-60-5
M. Wt: 342.3
InChI Key: UVSITUNBEUTYAH-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their functional groups and specific biological activities .

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research and industrial applications .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10F3N5O2S
  • Molecular Weight : 353.31 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Precursors : Using strong acids or bases and specific solvents.
  • Optimization of Reaction Conditions : Adjusting temperature and pressure to maximize yield.
  • Purification Techniques : Employing recrystallization or chromatography to achieve high purity.

Anticancer Properties

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • Pim-1 Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Pim-1 kinase, which plays a crucial role in cell survival pathways in cancer cells. Inhibitors of Pim-1 have potential therapeutic implications for treating cancers associated with abnormal cell growth .
CompoundIC50 (μM)Target Kinase
11b<0.1Pim-1
11b0.9Flt-3

Antimicrobial Activity

Studies have indicated that pyrazolo[1,5-a]pyrimidines can possess antimicrobial properties. For example, compounds derived from this scaffold were evaluated against various bacterial strains and showed promising results .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical signaling pathways:

  • Inhibition of BAD Phosphorylation : This compound was found to suppress the phosphorylation of BAD protein, which is essential for cell survival in cancer cells.
  • Kinase Selectivity : Selectivity profiling against a panel of 119 oncogenic kinases revealed that the compound selectively inhibited Pim-1 without significant off-target effects on other kinases .

Study 1: Evaluation of Anticancer Activity

A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their effects on cancer cell lines. The lead compound demonstrated:

  • Submicromolar Potency : Inhibiting colony formation in vitro.
  • Selectivity for Pim-1 : High selectivity scores indicated minimal interaction with other kinases, enhancing its therapeutic potential.

Study 2: Antimicrobial Evaluation

In another investigation, derivatives were tested against various microbial strains:

  • Effective Against Gram-positive Bacteria : Showed significant inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 30 μg/mL.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O2S/c14-13(15,16)9-1-3-11(4-2-9)23(21,22)19-10-7-17-12-5-6-18-20(12)8-10/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSITUNBEUTYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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